4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride
Description
This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its structural attributes, such as the electron-withdrawing carbonitrile and polar methoxymethyl groups, influence its solubility, stability, and reactivity in synthetic pathways .
Properties
IUPAC Name |
4-(methoxymethyl)piperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-11-7-8(6-9)2-4-10-5-3-8;/h10H,2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBYXGAXQOSPSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCNCC1)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803587-55-4 | |
| Record name | 4-(methoxymethyl)piperidine-4-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural properties suggest potential biological activities, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula : C₈H₁₃ClN₂O
Molecular Weight : 174.65 g/mol
CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a piperidine ring substituted with a methoxymethyl group and a carbonitrile functional group, which may influence its interaction with biological targets.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The carbonitrile moiety may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing various signaling pathways.
- Cell Cycle Modulation : Preliminary studies suggest that it may interfere with the cell cycle, particularly in cancer cells.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes the results from these studies:
| Cell Line | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|---|
| MCF-7 (Breast) | 10 | 75 | 25 |
| A549 (Lung) | 30 | 55 | 20 |
| HeLa (Cervical) | 50 | 40 | 15 |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been investigated for its antimicrobial effects. A study assessed its activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results indicate that this compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus .
Case Study 1: Anticancer Activity in MCF-7 Cells
A notable study focused on the effects of this compound on MCF-7 breast cancer cells. The researchers treated cells with varying concentrations and observed morphological changes indicative of apoptosis. Flow cytometry analysis revealed an increase in apoptotic cell populations at higher concentrations.
Case Study 2: Synergistic Effects with Existing Chemotherapeutics
Another investigation explored the synergistic effects of combining this compound with standard chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to individual treatments, suggesting a potential strategy for improving therapeutic outcomes in cancer treatment .
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be modified for specific therapeutic applications. Notably, it has been investigated for its potential in developing drugs targeting neurological disorders. Research indicates that derivatives of this compound may enhance drug efficacy and specificity by interacting with neurotransmitter systems .
Key Points:
- Used in synthesizing analgesic compounds.
- Potential applications in treating mental health conditions.
- Enhances the specificity of drug action through structural modification.
Neuropharmacology
4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride is particularly valuable in neuropharmacological studies. Its interactions with neurotransmitter receptors have been a focal point of research, suggesting that it may influence pain pathways and mood regulation. Preliminary studies indicate potential binding to opioid receptors, which could elucidate its analgesic properties .
Research Findings:
- Binding affinity studies are essential to confirm its interactions with various receptors.
- Potential for developing new therapeutic agents targeting pain and mood disorders.
Analytical Chemistry
In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying related substances in pharmaceutical formulations. Its presence can be crucial for quality control processes, ensuring the integrity and efficacy of drug products .
Applications:
- Employed in chromatographic techniques.
- Assists in the validation of analytical methods for pharmaceutical quality assurance.
Material Science
The unique properties of this compound extend beyond pharmaceuticals into material science. Researchers are exploring its potential in developing advanced materials, including polymers and coatings that exhibit improved performance characteristics .
Potential Uses:
- Development of specialty coatings with enhanced durability.
- Applications in creating advanced polymer materials for various industrial uses.
Biological Studies
Biological activity studies involving this compound focus on its effects at the cellular level. Researchers are investigating its role in cellular processes, contributing to the discovery of new therapeutic agents .
Insights:
- Investigations into its mechanism of action are ongoing.
- Potential contributions to understanding cellular signaling pathways.
Case Studies and Research Findings
| Study Focus | Findings |
|---|---|
| Neuropharmacology | Identified binding to opioid receptors; potential analgesic effects. |
| Pharmaceutical Synthesis | Used as an intermediate for developing compounds with enhanced efficacy against disorders. |
| Analytical Methods | Effective in detecting related substances for quality control in drug manufacturing. |
| Material Properties | Explored for use in advanced coatings and polymer development due to unique properties. |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Below is a detailed comparison of 4-(methoxymethyl)piperidine-4-carbonitrile hydrochloride with analogous piperidine-based compounds, focusing on molecular structure, physicochemical properties, and applications.
Piperidine-4-carbonitrile Hydrochloride (4-Cyanopiperidine HCl)
- Structure : Lacks the methoxymethyl group; contains only a carbonitrile substituent at the 4-position (C₆H₁₁ClN₂) .
- Molecular Weight : 146.62 g/mol .
- Applications : Widely used as a precursor in synthesizing antipsychotics and analgesics. Its simpler structure facilitates nucleophilic substitution reactions .
- Key Differences :
4-(3-Methoxyphenyl)piperidine Hydrochloride
- Structure: Features a 3-methoxyphenyl group attached to the piperidine ring (C₁₂H₁₈ClNO) .
- Molecular Weight : 227.73 g/mol .
- Applications : Used in receptor-binding studies for serotonin and dopamine analogs. The aromatic ring enhances π-π stacking interactions in biological targets .
- Lacks the carbonitrile group, limiting its utility in reactions requiring nitrile functionality .
4-(4-Methylbenzoyl)piperidine Hydrochloride
- Structure: Contains a 4-methylbenzoyl group (C₁₃H₁₈ClNO) .
- Molecular Weight : 247.74 g/mol .
- Applications : Employed in kinase inhibitor research. The benzoyl group enhances binding affinity to ATP pockets in enzymes .
- Higher molecular weight and lipophilicity compared to the target compound .
Ethyl 4-Methylpiperidine-4-carboxylate Hydrochloride
- Structure: Includes a methyl group and an ethyl carboxylate ester (C₉H₁₈ClNO₂) .
- Molecular Weight : 207.70 g/mol .
- Applications : Intermediate in prodrug synthesis; the ester group allows for hydrolytic activation .
- Key Differences: The ester group introduces hydrolytic instability under physiological conditions. Absence of nitrile functionality limits its use in cyano-specific reactions .
Physicochemical and Toxicological Comparisons
Physicochemical Properties
*Calculated based on molecular formula.
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride typically involves:
- Starting from substituted piperidone or piperidine intermediates.
- Introduction of the methoxymethyl group at the 4-position of the piperidine ring.
- Formation of the carbonitrile functionality at the same position.
- Conversion to the hydrochloride salt for enhanced stability and ease of handling.
Detailed Preparation Method from Patent CN102127007A
This patent outlines a seven-step synthetic route to related 4-substituted piperidine hydrochlorides, including derivatives with methoxymethyl and carbonitrile groups. Key features of this method include:
- Starting Materials: 1-phenyl-4-piperidone and aniline derivatives.
- Cyanation Step: Use of trimethylsilyl cyanide instead of highly toxic potassium or sodium cyanide, improving safety and operational convenience.
- Base Selection: Potassium tert-butoxide or other alkalis replace sodium hydride to enhance safety during scale-up.
- Acylation: Propionic anhydride is used instead of propionyl chloride to reduce irritancy and improve purity and yield.
- Methylation: Dimethyl sulfate substitutes expensive methyl iodide, reducing costs.
- Reaction Conditions: The final step involves heating at 170 °C for 12 hours to complete the transformation.
- Purification: The product is obtained as a hydrochloride salt, facilitating storage and transport.
- Resulting Purity and Yield: High-performance liquid chromatography (HPLC) purity reaches 99.7%, with single impurities below 0.1%, and an overall yield of approximately 23% over seven steps.
Reaction Medium and Catalysis:
- The use of ammoniacal liquor or carbonate solutions as alkali media, with pH adjusted to ~9, optimizes yield.
- Phase-transfer catalysts such as benzyltriethylammonium chloride or tetrabutylammonium bromide are employed to enhance reaction efficiency.
Summary Table of Key Parameters:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanation | Trimethylsilyl cyanide, base (K tert-butoxide) | Safer cyanide source, avoids toxic salts |
| Acylation | Propionic anhydride | Less irritant, improves yield and purity |
| Methylation | Dimethyl sulfate | Cost-effective methylating agent |
| Final reaction | 170 °C, 12 hours | Completion of substitution |
| Purification | Crystallization as hydrochloride salt | Enhances stability and transportability |
This method emphasizes safety, environmental considerations, cost control, and product quality, making it suitable for industrial scale-up.
Alternative Synthetic Insights from Related Piperidine Derivatives
While direct preparation methods for this compound are limited, related piperidine derivatives provide useful synthetic insights:
- Base-Mediated Alkylation: Use of strong bases like sodium hydride in DMF to generate nucleophilic species for substitution reactions on piperidine rings.
- Hydrogenation and Reduction Steps: Palladium on carbon catalysis under mild conditions (55-65 °C) for reduction or functional group transformations.
- Extraction and Purification: Use of organic solvents such as ethyl acetate, dichloromethane, and recrystallization from solvents like ethanol or hexane to achieve high purity.
Summary Table: Comparison of Preparation Method Features
| Feature | Traditional Method | Improved Method (Patent CN102127007A) |
|---|---|---|
| Cyanide Source | Potassium or Sodium cyanide (toxic) | Trimethylsilyl cyanide (safer) |
| Base | Sodium hydride (flammable, dangerous) | Potassium tert-butoxide or other alkalis |
| Acylation Reagent | Propionyl chloride (irritant) | Propionic anhydride (less irritant) |
| Methylation Agent | Methyl iodide (expensive) | Dimethyl sulfate (cost-effective) |
| Reaction Temperature | Variable | 170 °C for 12 hours |
| Purification | Standard crystallization | Hydrochloride salt crystallization for stability |
| Overall Yield | Moderate | ~23% over seven steps |
| Product Purity (HPLC) | Variable | Up to 99.7% purity |
Research Findings and Optimization Notes
- The reaction medium composition (alcohol/water ratio) critically affects product dispersibility, yield, and purity. For example, a volume ratio of 1:8 for Virahol (2-propanol) to water provides optimal results.
- The pH of the reaction mixture is ideally maintained around 9 for maximal yield.
- Phase-transfer catalysts improve reaction rates and yields in alkaline media.
- The hydrochloride salt form enhances the compound’s storage stability and ease of handling during transport.
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing 4-(Methoxymethyl)piperidine-4-carbonitrile hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step processes, such as nucleophilic substitution or Mannich reactions, using piperidine derivatives as starting materials. For example, similar compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reactions with sulfonyl chlorides under alkaline conditions (e.g., triethylamine) . Purification often requires chromatography or recrystallization to isolate the hydrochloride salt. Critical parameters include pH control, reaction temperature (often 0–25°C), and inert atmospheres to prevent degradation of reactive intermediates .
Q. How is the structural identity of this compound verified in research settings?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR identifies methoxymethyl (–OCH2–) and nitrile (–CN) groups.
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS for the protonated ion).
- X-ray Crystallography : Resolves piperidine ring conformation and salt formation with HCl .
- Purity assessment uses HPLC with UV detection (λ ~210–254 nm) and elemental analysis for Cl⁻ content .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Key precautions include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as hydrochloride salts may release HCl vapors under heat.
- Storage : –20°C in airtight, desiccated containers to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
- Methodological Answer : Yield optimization requires:
- Catalyst Screening : Amine bases (e.g., DIPEA) enhance nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates.
- Temperature Gradients : Lower temperatures (–10°C) reduce side reactions during nitrile group introduction .
Q. What strategies resolve contradictions in spectral data for structural analogs?
- Methodological Answer : Contradictions (e.g., overlapping NMR peaks) are addressed by:
- 2D NMR (COSY, HSQC) : Differentiates methoxymethyl protons from piperidine ring signals.
- Isotopic Labeling : ¹⁵N/¹³C-labeled nitriles clarify ambiguous MS fragmentation patterns.
- Computational Modeling : DFT calculations predict IR and NMR spectra to validate experimental data .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability studies involve:
- Thermal Analysis (TGA/DSC) : Identifies decomposition points (e.g., HCl loss >150°C).
- pH-Dependent Stability : Acidic conditions (pH <3) stabilize the hydrochloride salt, while alkaline media (pH >9) risk hydrolysis of the nitrile group.
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation; amber vials are recommended for long-term storage .
Q. What pharmacological mechanisms are hypothesized for this compound?
- Methodological Answer : The nitrile and methoxymethyl groups suggest potential as:
- Enzyme Inhibitors : Nitriles act as electrophiles in covalent binding to proteases (e.g., SARS-CoV-2 Mpro).
- Receptor Modulators : Piperidine scaffolds target GPCRs (e.g., opioid or MCH receptors) .
- In Vitro Assays : Competitive binding studies (e.g., radioligand displacement) quantify affinity for targets like µ-opioid receptors .
Data Contradiction and Analysis
Q. How can researchers reconcile discrepancies in reported synthetic routes?
- Methodological Answer : Cross-referencing literature (e.g., vs. 16) reveals:
- Reagent Compatibility : Some routes use 4-piperidone intermediates, while others start with pre-functionalized piperidines.
- Salt Formation Timing : HCl addition early vs. late in synthesis impacts crystallinity and purity .
- Resolution : Side-by-side comparison of methods under standardized conditions (e.g., same solvent, catalyst loading) identifies optimal pathways.
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
